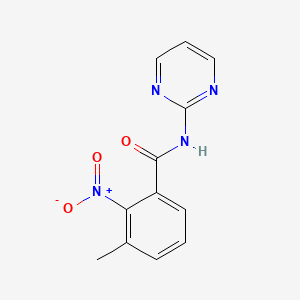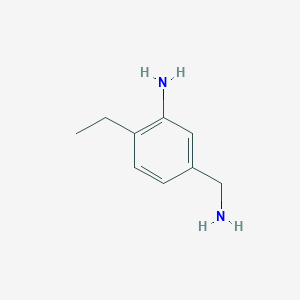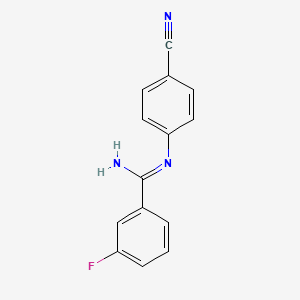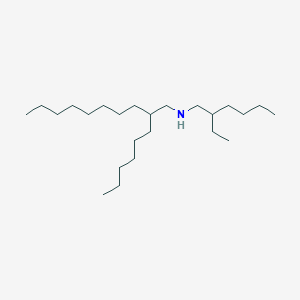![molecular formula C11H12N2O3 B12572575 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid is a hydrazone derivative, which is a type of Schiff base. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid typically involves the condensation of 2-hydroxyacetophenone with hydrazine derivatives. One common method includes the following steps :
Condensation Reaction: 2-hydroxyacetophenone is reacted with hydrazine hydrate in ethanol under reflux conditions to form the hydrazone intermediate.
Addition Reaction: The intermediate is then reacted with propanoic acid in the presence of a catalyst such as acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Analytical Chemistry: The compound can be used as a reagent for the detection and quantification of metal ions in solution due to its ability to form stable complexes.
Materials Science: It is employed in the development of novel materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the hydroxyphenyl group can participate in π-π interactions and hydrogen bonding, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a propanoic acid group.
2-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide: Similar structure but with a carbothioamide group.
Uniqueness
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and hydrazone moieties allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c1-7(12-13-8(2)11(15)16)9-5-3-4-6-10(9)14/h3-6,14H,1-2H3,(H,15,16)/b12-7+,13-8? |
InChI-Schlüssel |
GSYRQRFXJPEFIH-QLQROWNFSA-N |
Isomerische SMILES |
C/C(=N\N=C(C)C(=O)O)/C1=CC=CC=C1O |
Kanonische SMILES |
CC(=NN=C(C)C(=O)O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


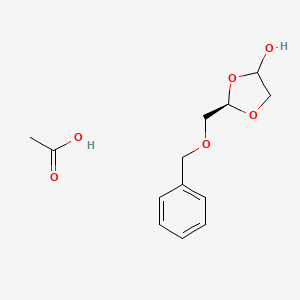
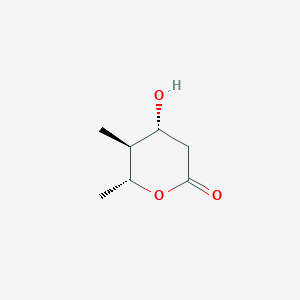
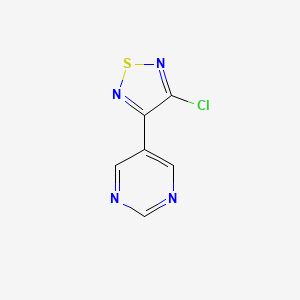
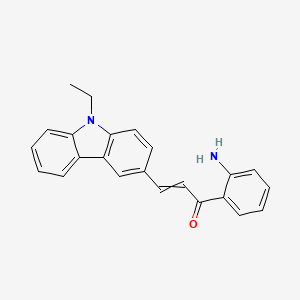
![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)
![Peroxide, bis[(undecafluorocyclohexyl)carbonyl]](/img/structure/B12572524.png)
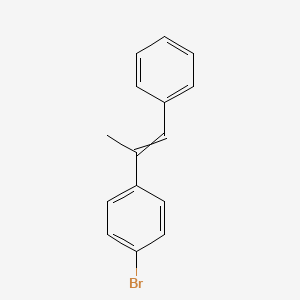
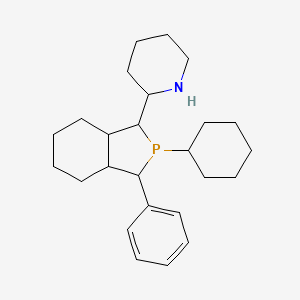
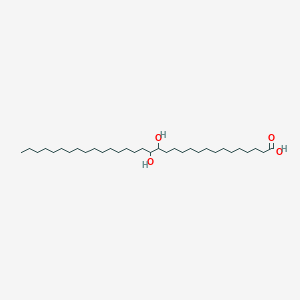
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
